
2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide typically involves the following steps:
Nitrile Formation:
Amidation: The formation of the final acetamide structure.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and nitrile formation reactions under controlled conditions to ensure high yield and purity. Specific catalysts and solvents are often used to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The bromine and cyano groups could play a role in binding interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)acetamide: Lacks the cyano group.
N-(2-Cyanopropan-2-yl)acetamide: Lacks the brominated aromatic ring.
2-(5-Bromo-2-methoxyphenyl)-N-methylacetamide: Has a methyl group instead of the cyano group.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,8-15)16-12(17)7-9-6-10(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPOOXSBLYTIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)

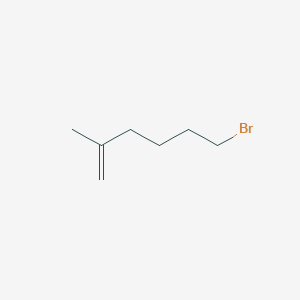
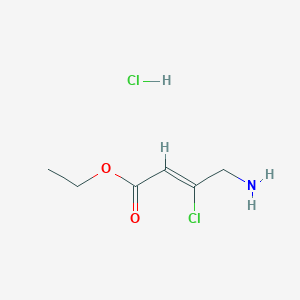
![(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2667361.png)
![2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate](/img/structure/B2667362.png)
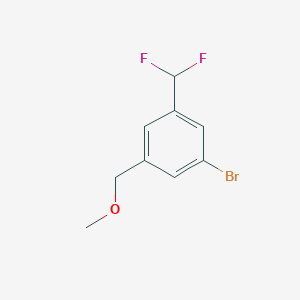
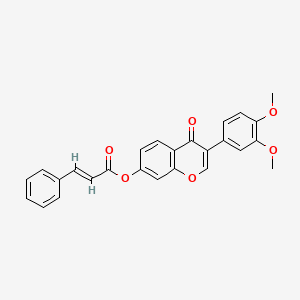
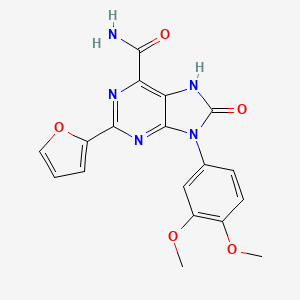
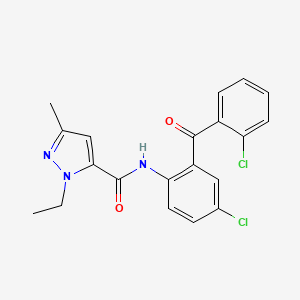
![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)
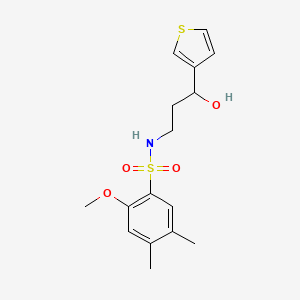
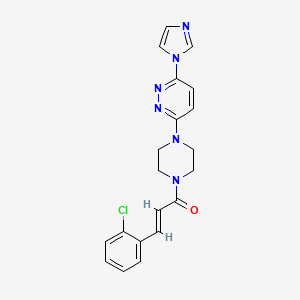
![methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2667376.png)
